molecular formula C15H26BNO4 B1466021 3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester CAS No. 1167991-21-0

3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester

Cat. No.: B1466021
CAS No.: 1167991-21-0
M. Wt: 295.18 g/mol
InChI Key: UFNYQCSGFXGPFD-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester is an organic compound commonly used in synthetic chemistry. It is known for its role as a boronic acid derivative, which makes it valuable in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester typically involves several steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction with boronic acid derivatives.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Esterification: The final step involves esterification with neopentylglycol to form the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: The compound is involved in the development of pharmaceuticals, especially in the synthesis of drug candidates.

    Industry: It is used in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester
  • N-Cbz-3,6-Dihydro-2H-pyridine-4-boronic acid pinacol ester
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

Uniqueness

3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester is unique due to its specific esterification with neopentylglycol, which imparts distinct physical and chemical properties. This makes it particularly useful in reactions requiring high stability and selectivity.

Properties

IUPAC Name

tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BNO4/c1-14(2,3)21-13(18)17-8-6-12(7-9-17)16-19-10-15(4,5)11-20-16/h6H,7-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNYQCSGFXGPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester
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3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester
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3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester

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